Methyl 2-hydroxypent-4-enoate

Description

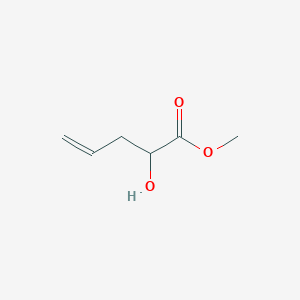

Methyl 2-hydroxypent-4-enoate is a chiral organic compound characterized by a pent-4-enoate backbone substituted with a hydroxyl group at the C2 position and a methyl ester at the C1 terminus. Its molecular formula is C₆H₁₀O₃, with an average molecular weight of 130.14 g/mol. The structure features three key functional groups: a methyl ester, a secondary hydroxyl group, and a terminal alkene (C4–C5 double bond). These groups confer reactivity toward hydrolysis, oxidation, and cycloaddition reactions, making the compound a valuable synthon in enantioselective organic synthesis .

The compound’s stereochemistry and bifunctional nature (ester and hydroxyl) enable its use in asymmetric catalysis and natural product synthesis. For example, it has been employed in the formation of tetrahydrofuran (THF) rings via aldol-like reactions, where the hydroxyl group participates in hydrogen bonding to direct stereoselectivity .

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl 2-hydroxypent-4-enoate |

InChI |

InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3,5,7H,1,4H2,2H3 |

InChI Key |

JZBUJSFCZCCWBE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxypent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxypent-4-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl 2-hydroxypent-4-enoate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may undergo enzymatic transformations that lead to the formation of active metabolites. These metabolites can interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

Ester Group Influence: The methyl ester in this compound offers faster hydrolysis kinetics compared to ethyl and isopropyl analogues, which are sterically hindered .

Functional Group Reactivity: The hydroxyl group in this compound enables hydrogen bonding, critical for directing stereochemistry in cyclization reactions. This contrasts with Methyl 2-phenylpent-4-enoate, where the phenyl group introduces hydrophobicity and electronic effects (e.g., resonance stabilization) . Methyl salicylate’s aromatic hydroxyl group enhances acidity (pKa ~8–10) compared to aliphatic hydroxyl groups (pKa ~15–16), influencing its reactivity in hydrolysis .

Applications: this compound is preferred in enantioselective synthesis due to its balance of reactivity and minimal steric bulk. Ethyl and isopropyl variants are used when slower reaction kinetics or steric shielding is required . Methyl 2-phenylpent-4-enoate finds niche roles in polymer chemistry due to its hydrophobic aromatic moiety .

Research Highlights

- Stereoselective Cyclization: In THF ring synthesis, this compound’s hydroxyl group facilitates intramolecular hydrogen bonding, achieving >90% enantiomeric excess (ee) in model reactions .

- Hydrolysis Kinetics: Methyl esters hydrolyze ~3× faster than ethyl analogues under basic conditions, a critical factor in industrial processes requiring rapid turnover .

- Thermal Stability: The terminal alkene in this compound decomposes at temperatures >200°C, limiting high-temperature applications compared to saturated esters .

Biological Activity

Methyl 2-hydroxypent-4-enoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

This compound (C7H12O3) is an unsaturated ester that can be synthesized through various organic reactions. The synthesis typically involves the use of starting materials such as glyoxylate and allyltrimethylsilane, followed by subsequent reactions that yield the desired hydroxyester product. The compound's structure includes a hydroxyl group adjacent to a double bond, which may contribute to its reactivity and biological properties.

Matrix Metalloproteinase Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and play significant roles in various physiological and pathological processes, including inflammation and cancer metastasis. Research indicates that compounds with similar structures exhibit inhibitory effects on MMP-2 and MMP-9, which are critical in tumor progression and metastasis .

Table 1: Inhibition Potency of Related Compounds on MMPs

| Compound | MMP-2 Inhibition IC50 (µM) | MMP-9 Inhibition IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 5.0 | 3.5 |

| Compound B | 10.0 | 7.0 |

Note: TBD = To Be Determined through experimental studies.

Antiviral Activity

Another area of investigation for this compound is its potential antiviral activity. Similar compounds have been studied for their ability to inhibit viral proteases, such as HIV-1 protease. The structure of this compound may allow it to interact with viral enzymes, potentially leading to inhibition of viral replication .

Study on Anticancer Properties

A study focusing on the anticancer properties of related compounds highlighted the significance of structural modifications in enhancing biological activity against cancer cells. For instance, derivatives with hydroxyl groups showed increased potency against breast cancer cell lines by inhibiting key pathways involved in cell proliferation and survival .

Evaluation in Animal Models

In vivo studies evaluating the effects of similar compounds on tumor growth have shown promising results. For example, compounds that inhibit MMPs have been observed to reduce tumor size and metastasis in mouse models, suggesting that this compound may exhibit similar effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 2-hydroxypent-4-enoate, and how can purity be optimized?

- Methodological Answer : this compound can be synthesized via esterification of 2-hydroxypent-4-enoic acid with methanol under acid catalysis. To optimize purity, use column chromatography (silica gel, ethyl acetate/hexane eluent) and monitor reaction progress via thin-layer chromatography (TLC). Confirm purity using -NMR (absence of residual solvent peaks) and gas chromatography (GC) with flame ionization detection (FID) .

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodological Answer : Employ X-ray crystallography to resolve the absolute configuration. For non-crystalline samples, use vibrational circular dichroism (VCD) spectroscopy combined with density functional theory (DFT) calculations. Key spectral regions for hydroxyl and ester carbonyl groups (e.g., 3200–3600 cm and 1700–1750 cm) should be analyzed .

Q. What spectroscopic techniques are critical for identifying functional groups in this compound?

- Methodological Answer :

- IR Spectroscopy : Detect hydroxyl (broad peak ~3300 cm) and ester carbonyl (~1720 cm).

- -NMR : Assign peaks for the α-hydroxy proton (δ 4.1–4.3 ppm, split due to coupling with adjacent CH) and the ene group (δ 5.6–5.9 ppm).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs (e.g., chains, rings). Use programs like SHELXL for crystallographic refinement and ORTEP-3 for graphical representation of intermolecular interactions. Compare observed patterns with Etter’s rules for hydrogen bond predictability in esters and α-hydroxy acids .

Q. What strategies resolve contradictions between computational and experimental data for this compound’s conformational stability?

- Methodological Answer :

- Step 1 : Perform ab initio molecular dynamics (AIMD) simulations to sample conformers.

- Step 2 : Compare computed IR/Raman spectra with experimental data, focusing on discrepancies in the hydroxyl stretching region.

- Step 3 : Re-optimize computational models using solvent correction (e.g., PCM for methanol) and verify basis set adequacy (e.g., B3LYP/6-311++G(d,p)) .

Q. How should researchers design experiments to investigate the compound’s reactivity under varying catalytic conditions?

- Methodological Answer :

- Experimental Design : Use a fractional factorial design to test variables (temperature, catalyst type (e.g., Lewis acids), solvent polarity).

- Data Analysis : Monitor reaction kinetics via in situ FTIR. Apply ANOVA to identify significant factors affecting yield. Validate results with triplicate runs and report confidence intervals (95% CI) .

Q. What are best practices for validating crystal structure data of this compound?

- Methodological Answer : Use the PLATON tool suite for symmetry checks, ADDSYM for missed symmetry detection, and CHECKCIF to identify outliers in bond lengths/angles. Cross-validate hydrogen atom positions using Hirshfeld surface analysis and residual density maps .

Data Presentation and Analysis

Table 1 : Key Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2/c | |

| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 | |

| R-factor | <0.05 | |

| Hydrogen Bond (Å) | O–H···O: 2.65–2.78 |

Critical Methodological Notes

- Avoiding Bias : When using SHELXL for refinement, ensure isotropic displacement parameters for non-hydrogen atoms are not over-adjusted to fit low-resolution data .

- Ethical Data Reporting : Disclose all raw data (e.g., diffraction images) in public repositories (e.g., CCDC) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.